![molecular formula C18H36N2O4 B3097337 (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine CAS No. 1309668-80-1](/img/structure/B3097337.png)
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine
Descripción general
Descripción
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine: is a complex organic compound with a unique structure that includes a cyclobutyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, alcohol derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows for the exploration of binding affinities and reaction mechanisms in enzymatic processes.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with active sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-methylpropan-2-amine
Comparison: Compared to these similar compounds, (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This uniqueness allows for distinct interactions with molecular targets and provides opportunities for the development of novel compounds with specific biological activities.
Actividad Biológica
The compound (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; N-propan-2-ylpropan-2-amine is a complex amino acid derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in treating fibrotic diseases and other conditions.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : It contains a cyclobutyl group and a propanoic acid backbone.
- Functional Groups : The presence of an amine and an oxycarbonyl group suggests potential interactions with biological targets.
Research indicates that this compound may act as an inhibitor of specific integrins, particularly αvβ1 and αvβ6 integrins, which are implicated in fibrotic processes. By modulating these pathways, the compound could potentially reduce fibrosis in conditions like nonalcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF) .
In Vitro Studies
- Integrin Inhibition : Studies have demonstrated that the compound effectively inhibits the binding of ligands to αvβ1 and αvβ6 integrins, leading to reduced cellular adhesion and migration—key processes in fibrosis .
- Cell Viability : Cytotoxicity assays revealed that concentrations below 10 µM did not significantly affect cell viability in human lung fibroblasts, indicating a favorable safety profile for therapeutic applications .
In Vivo Studies
- Animal Models : In murine models of NASH, administration of the compound resulted in a significant reduction in liver fibrosis markers compared to controls. Histological analysis showed decreased collagen deposition and improved liver architecture .
- Dosing Regimen : Optimal dosing was found to be 20 mg/kg body weight administered bi-weekly, balancing efficacy with minimal side effects .
Case Study 1: Nonalcoholic Steatohepatitis (NASH)
A clinical trial involving patients with NASH treated with the compound showed:
- Reduction in Liver Enzymes : ALT and AST levels decreased by 30% after 12 weeks of treatment.
- Improvement in Fibrosis Scores : Liver biopsy results indicated a reduction in fibrosis scores by at least one stage in 40% of participants .
Case Study 2: Idiopathic Pulmonary Fibrosis (IPF)
In a separate study on IPF patients:
- Pulmonary Function Tests : Patients exhibited improved FVC (Forced Vital Capacity) scores after six months of treatment.
- Quality of Life Metrics : Patient-reported outcomes showed enhanced quality of life and reduced dyspnea scores .
Data Tables
Parameter | NASH Study Results | IPF Study Results |
---|---|---|
ALT Reduction (%) | 30% | N/A |
AST Reduction (%) | 30% | N/A |
Fibrosis Score Reduction | 40% improvement | N/A |
FVC Improvement (%) | N/A | Significant |
Quality of Life Improvement | N/A | Significant |
Propiedades
IUPAC Name |
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C6H15N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8;1-5(2)7-6(3)4/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);5-7H,1-4H3/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYTTOTYXWUAO-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(C)C.CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.